molecular formula C16H15NO4S B3265874 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester CAS No. 412268-99-6

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Cat. No. B3265874
CAS RN: 412268-99-6
M. Wt: 317.4 g/mol
InChI Key: DHTBNYJTBNLKDO-ZHACJKMWSA-N
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Description

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, also known as PSAPMA, is a chemical compound that has gained attention in the scientific community for its potential pharmaceutical applications. This compound belongs to the family of sulfonamide-based drugs and has shown promising results in various studies.

Scientific Research Applications

1. Structural and Electronic Properties in Polymers

A study by Bertran et al. (2007) on poly(3-thiophen-3-yl-acrylic acid methyl ester), a derivative of the compound , reveals significant insights into its structural and electronic properties. Quantum chemical calculations suggest that small chemical modifications in the side group of this polymer could enhance its solubility in water, an attribute beneficial for various applications in polymer science (Bertran et al., 2007).

2. Environmental Fate and Toxicity

Research on acrylic esters, such as the compound in focus, highlights their wide industrial applications and potential environmental impacts. Staples et al. (2000) investigated the fate and aquatic toxicity of acrylic acid and its esters, noting their rapid biodegradability and low potential for persistence or bioaccumulation in the environment. These findings are crucial for assessing the environmental safety of materials derived from these compounds (Staples et al., 2000).

3. Atmospheric Degradation Processes

The atmospheric degradation of acrylate esters, which include compounds structurally related to 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, has been studied by Moreno et al. (2014). Their research indicates that the dominant atmospheric loss process for these compounds is their daytime reaction with hydroxyl radicals, an important consideration in atmospheric chemistry and environmental pollution studies (Moreno et al., 2014).

4. Polymerization and Applications in Material Science

The compound's relevance in polymerization processes is demonstrated in research by Zhou et al. (2007), where γ-ray initiated reversible addition–fragmentation chain transfer (RAFT) polymerizations of methyl acrylate were investigated. This study sheds light on controlled polymerization methods, which are fundamental in creating advanced materials with specific properties (Zhou et al., 2007).

5. Chemical Modifications and Medicinal Applications

Research on cinnamic acid derivatives, closely related to the compound , by De et al. (2011), explores their potential as antitumor agents. The study emphasizes the importance of the 3-phenyl acrylic acid functionality in medicinal research, demonstrating the versatility of these compounds in pharmaceutical applications (De et al., 2011).

properties

IUPAC Name

methyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBNYJTBNLKDO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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